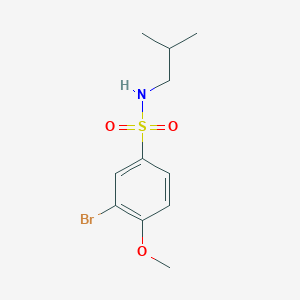
2-(2-fluorophenyl)-3-hydroxynaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-3-hydroxynaphthoquinone, also known as Fhquinone, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Fhquinone is a member of the naphthoquinone family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2-(2-fluorophenyl)-3-hydroxynaphthoquinone has also been found to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-3-hydroxynaphthoquinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the levels of ROS. It has also been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. 2-(2-fluorophenyl)-3-hydroxynaphthoquinone has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
Future research on 2-(2-fluorophenyl)-3-hydroxynaphthoquinone could focus on its potential therapeutic applications in cancer and bacterial infections. Studies could also investigate the mechanism of action of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone in more detail, as well as its pharmacokinetics and toxicity in animal models. The development of more soluble derivatives of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone could also be explored to improve its efficacy in lab experiments and potential clinical applications.
In conclusion, 2-(2-fluorophenyl)-3-hydroxynaphthoquinone is a synthetic compound that has shown promise in scientific research due to its diverse biological activities. Its potential therapeutic applications in cancer and bacterial infections make it a subject of interest for future studies. Further research on 2-(2-fluorophenyl)-3-hydroxynaphthoquinone could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenyl)-3-hydroxynaphthoquinone involves the reaction of 2-fluoro-1,4-dihydroxybenzene with 2-hydroxy-1,4-naphthoquinone. The reaction is carried out in the presence of a catalyst, such as copper(II) acetate, and a solvent, such as acetic acid. The product is then purified using column chromatography to obtain pure 2-(2-fluorophenyl)-3-hydroxynaphthoquinone.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-3-hydroxynaphthoquinone has been found to exhibit a range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. Its potential therapeutic applications have been investigated in various scientific research studies.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJONONENOKUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B5649561.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide](/img/structure/B5649567.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5649573.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)
![4-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5649577.png)
![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)
![methyl 4-{[(cyclopropylmethyl)(propyl)amino]methyl}benzoate](/img/structure/B5649597.png)
![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)
![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)
![2-(2-fluorobenzyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5649634.png)
![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5649644.png)
![3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)
